N-Desmethyl venlafaxine-d3

LC-MS/MS matrix effect bioanalytical method validation

rac N-Desmethyl Venlafaxine-d3 (CAS 1189980-40-2; molecular formula C₁₆H₂₂D₃NO₂; MW 266.39) is a deuterium-labeled analog of N-desmethylvenlafaxine (NDV), a minor but pharmacologically relevant metabolite of the SNRI antidepressant venlafaxine. The compound incorporates three deuterium atoms at the N-methyl position, yielding a nominal mass shift of +3 Da relative to the unlabeled analyte.

Molecular Formula C16H25NO2
Molecular Weight 266.39 g/mol
Cat. No. B563368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl venlafaxine-d3
Synonyms1-[1-(4-Methoxyphenyl)-2-(methyl-d3-amino)ethyl]cyclohexanol;  Norvenlafaxine-d3; 
Molecular FormulaC16H25NO2
Molecular Weight266.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3/i1D3
InChIKeyMKAFOJAJJMUXLW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac N-Desmethyl Venlafaxine-d3: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Venlafaxine Metabolites


rac N-Desmethyl Venlafaxine-d3 (CAS 1189980-40-2; molecular formula C₁₆H₂₂D₃NO₂; MW 266.39) is a deuterium-labeled analog of N-desmethylvenlafaxine (NDV), a minor but pharmacologically relevant metabolite of the SNRI antidepressant venlafaxine [1]. The compound incorporates three deuterium atoms at the N-methyl position, yielding a nominal mass shift of +3 Da relative to the unlabeled analyte . N-Desmethylvenlafaxine is formed via CYP3A4-mediated N-demethylation and, while present at lower plasma concentrations than the primary metabolite O-desmethylvenlafaxine, demonstrates diagnostic value in CYP2D6 pharmacogenomic assessment and therapeutic drug monitoring [2].

Why rac N-Desmethyl Venlafaxine-d3 Cannot Be Substituted with Unlabeled or Structurally Analog Internal Standards


In quantitative LC-MS/MS bioanalysis, substitution of a deuterated internal standard with either an unlabeled structural analog or a different deuterated compound introduces quantifiable risk to method accuracy. Unlabeled N-desmethylvenlafaxine offers zero mass differentiation from endogenous analyte, rendering MS/MS distinction impossible in single-stage monitoring [1]. Structural analogs such as venlafaxine-d6 or O-desmethylvenlafaxine-d6 exhibit different chromatographic retention, extraction recovery, and ionization behavior, leading to variable analyte-to-IS peak area ratios and compromised matrix effect compensation [2]. Even closely related deuterated metabolites with insufficient mass shift (e.g., d2-labeled variants) risk spectral overlap with the analyte's natural M+2 isotopic envelope, introducing systematic quantification bias [3].

Quantitative Differentiation Evidence: rac N-Desmethyl Venlafaxine-d3 Versus Comparator Internal Standards


Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standard Precision Comparison

Deuterated internal standards demonstrate superior matrix effect compensation compared to non-deuterated analogs in LC-MS/MS bioanalysis. A systematic study of cathinones in human urine demonstrated that precision across multiple matrix lots improved from 27% RSD without internal standard to less than 9% RSD when deuterated internal standards were employed [1]. While this specific study did not include N-desmethylvenlafaxine, the underlying mechanism—co-elution and matched ionization behavior between deuterated IS and analyte—is class-wide and directly applicable.

LC-MS/MS matrix effect bioanalytical method validation internal standard selection

Minimum Required Mass Shift for Isotopic Interference Avoidance: d3 vs. d1/d2 Labeling

The three-deuterium substitution in rac N-Desmethyl Venlafaxine-d3 provides a +3 Da mass shift relative to the unlabeled analyte. According to established stable isotope internal standard selection criteria, analytes in the molecular weight range of 50-800 Da require a minimum of three mass units difference between analyte and IS to avoid spectral overlap with the analyte's natural M+1, M+2, and M+3 isotopic envelope [1]. Compounds labeled with only one or two deuterium atoms (d1/d2) risk interference from the ~1.1% natural ¹³C abundance in the analyte, creating systematic quantification bias in low-concentration samples.

isotopic interference stable isotope labeling mass spectrometry quantification internal standard design

Deuterium Isotope Effect Awareness: Retention Time Shift Consideration in Method Development

A critical caveat in deuterated internal standard selection is the potential for deuterium isotope effects causing retention time shifts between analyte and IS. A study evaluating deuterated vs. ¹³C/¹⁵N-labeled internal standards for urinary biomarker quantification found that deuterated ISs eluted earlier than their non-deuterated counterparts due to physicochemical differences imparted by deuterium substitution [1]. This retention time differential can diminish matrix effect compensation when ionization suppression zones are narrow. The same study reported that ¹³C- and ¹⁵N-labeled ISs exhibited no measurable retention time shift relative to unlabeled analyte, providing superior matrix effect compensation [1].

deuterium isotope effect chromatographic separation LC-MS/MS method development matrix effect mitigation

Analytical Method Sensitivity: N-Desmethylvenlafaxine LOQ in Validated Plasma Assays

N-Desmethylvenlafaxine (NDV) quantification requires adequate analytical sensitivity for clinical and pharmacokinetic applications. A validated HPLC-MS/ESI method for simultaneous determination of venlafaxine and its three metabolites in human plasma established an LOQ of 3.0 ng/mL for NDV, with a linear calibration range of 3.0-800 ng/mL and coefficient of determination >0.9991 [1]. An alternative chiral LC-MS/MS method using hollow-fiber LPME sample preparation achieved an LOQ of 5 ng/mL for NDV enantiomers with linear range of 5-500 ng/mL [2]. These sensitivity benchmarks inform internal standard concentration requirements for method development.

lower limit of quantification N-desmethylvenlafaxine therapeutic drug monitoring LC-MS/MS validation

High-Value Application Scenarios for rac N-Desmethyl Venlafaxine-d3 Procurement


Therapeutic Drug Monitoring (TDM) of Venlafaxine in CYP2D6 Pharmacogenomic Contexts

rac N-Desmethyl Venlafaxine-d3 serves as the optimal internal standard for LC-MS/MS assays quantifying N-desmethylvenlafaxine in plasma or serum from patients undergoing venlafaxine therapy. This application is particularly critical for patients with CYP2D6 poor metabolizer (PM) or heterozygous extensive metabolizer (HEM) genotypes, where NDV concentrations can be 5.5-fold to 22-fold higher than in extensive metabolizers due to metabolic pathway shunting [1]. Accurate NDV quantification in these populations supports dose adjustment decisions and minimizes adverse event risk. The d3 labeling provides the requisite +3 Da mass shift for interference-free quantification across the clinically relevant concentration range of 3-800 ng/mL [2].

Regulated Bioequivalence (BA/BE) Studies Requiring SIL-IS Compliance

In bioavailability and bioequivalence studies conducted under FDA/EMA regulatory oversight, SOPs mandate the use of stable isotope-labeled internal standards that closely match analyte physicochemical properties [1]. rac N-Desmethyl Venlafaxine-d3 satisfies the documented justification requirements for IS selection in BA/BE study protocols, with certificate of analysis (CoA) documentation supporting audit trail traceability. The compound's d3 labeling meets the ≥3 Da mass shift criterion established in industry best-practice guidance, ensuring compliance with method validation acceptance criteria for accuracy (85-115%) and precision (RSD <15%) [1].

Clinical Toxicology and Forensic Confirmation of Venlafaxine Exposure

In postmortem toxicology and clinical overdose confirmation, distinguishing venlafaxine from its metabolites is diagnostically significant. N-Desmethylvenlafaxine, while a minor metabolite (approximately 1% of venlafaxine dose undergoes N-demethylation), serves as a confirmatory marker for venlafaxine ingestion when detected alongside O-desmethylvenlafaxine [1]. rac N-Desmethyl Venlafaxine-d3 enables definitive quantification of NDV in complex postmortem matrices where matrix effects are pronounced. The compound's stable isotope labeling ensures that matrix-induced ion suppression or enhancement is proportionally tracked, maintaining quantitative accuracy even in hemolyzed or decomposed specimens [2].

Environmental Occurrence Monitoring of Antidepressants in Wastewater

N-Desmethylvenlafaxine has been detected in wastewater influent and effluent as an environmental contaminant of emerging concern, with reported concentrations up to 415.6 ng/L [1]. rac N-Desmethyl Venlafaxine-d3 is the preferred internal standard for isotope dilution LC-MS/MS methods quantifying NDV in complex environmental water matrices. Validated methods employing deuterated internal standards for antidepressant analysis in wastewater achieve LOQ values ranging from 0.02 to 0.51 ng/mL with recoveries of 81.2-118% [2]. The d3 labeling ensures adequate mass separation from co-extracted environmental interferences, supporting regulatory compliance with evolving environmental monitoring requirements for pharmaceutical residues.

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